molecular formula C29H22F6N4O4 B15157614 N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide)

N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide)

Cat. No.: B15157614
M. Wt: 604.5 g/mol
InChI Key: LDGUDGFIILODSV-UHFFFAOYSA-N
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Description

N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) (CAS: 220426-92-6; molecular formula: C₂₉H₂₂F₆N₄O₄) is a fluorinated aromatic compound featuring a rigid perfluoropropane-2,2-diyl core flanked by two phenolic moieties. Each phenolic group is further functionalized with a 4-aminobenzamide substituent. The compound is industrially significant, with a production capacity exceeding 2000 kg/month, and is utilized in semiconductor manufacturing and high-performance polymer synthesis .

Properties

Molecular Formula

C29H22F6N4O4

Molecular Weight

604.5 g/mol

IUPAC Name

4-amino-N-[5-[2-[3-[(4-aminobenzoyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]benzamide

InChI

InChI=1S/C29H22F6N4O4/c30-28(31,32)27(29(33,34)35,17-5-11-23(40)21(13-17)38-25(42)15-1-7-19(36)8-2-15)18-6-12-24(41)22(14-18)39-26(43)16-3-9-20(37)10-4-16/h1-14,40-41H,36-37H2,(H,38,42)(H,39,43)

InChI Key

LDGUDGFIILODSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(C3=CC(=C(C=C3)O)NC(=O)C4=CC=C(C=C4)N)(C(F)(F)F)C(F)(F)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) typically involves the reaction of perfluoropropane-2,2-diyl bisphenol with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Perfluoropropane Cores

Compound 1 : 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine)
  • Structure : The perfluoropropane core is linked to two tetrafluoropyridine groups via ether bonds.
  • Synthesis: Achieved via nucleophilic aromatic substitution between pentafluoropyridine and 4,4′-(perfluoropropane-2,2-diyl)diphenol, yielding 95% with >98% purity. Structure confirmed by X-ray crystallography .
  • Applications : Used in aerospace polymers due to exceptional thermal stability (>300°C) and resistance to harsh environments. The ether linkages enhance flexibility compared to amide-based analogues.
6FDA-I4A : 5,5′-(Perfluoropropane-2,2-diyl)bis(2-(4-(1H-imidazol-1-yl)phenyl)isoindoline-1,3-dione)
  • Structure : Combines perfluoropropane with isoindoline-dione and imidazole groups.
  • Synthesis : Derived from 6FDA (hexafluorodianhydride) and diamine precursors via polycondensation .
  • Applications: Serves as a monomer for polyimides with high glass transition temperatures (Tg > 350°C), used in electronics and coatings. Imidazole groups facilitate metal coordination, enabling hybrid materials.
FTPA-V and FPCz-V : Cross-linkable Hole-Transport Materials (HTMs)
  • Structure : FTPA-V incorporates diphenylamine-vinyl groups; FPCz-V uses carbazole-vinyl units. Both feature perfluoropropane cores.
  • Applications : Enable solution-processed OLEDs. After thermal cross-linking, these HTMs exhibit high thermal stability (>200°C) and efficient hole mobility .

Functional Group Variations and Property Impacts

Compound Core Functional Groups Key Properties Applications
Target Compound Perfluoropropane Benzamide, amino, hydroxy High H-bonding, reactivity, moderate Tg Semiconductors, polyamides
Compound 1 Perfluoropropane Ether, tetrafluoropyridine Flexibility, extreme thermal stability Aerospace polymers
6FDA-I4A Perfluoropropane Imidazole, isoindoline High Tg, metal coordination Electronics, coatings
FTPA-V Perfluoropropane Vinyl, diphenylamine Cross-linkable, high hole mobility OLEDs
  • Thermal Stability : Ether-linked compounds (e.g., Compound 1) generally surpass amide-based analogues due to reduced hydrogen bonding, which lowers melting points but enhances processability.
  • Reactivity: The target compound’s amino groups enable post-functionalization (e.g., epoxy curing), unlike inert ether or imidazole derivatives.
  • Solubility : Fluorinated ethers (Compound 1) exhibit better solubility in organic solvents than amide-rich structures, which may require polar aprotic solvents.

Q & A

Q. What are the optimal synthetic routes for N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide), considering fluorinated intermediates?

  • Methodological Answer : The synthesis involves coupling fluorinated precursors with aromatic diamine derivatives. A two-step approach is recommended:

Fluorinated Core Preparation : React perfluoropropane-2,2-diol with 6-hydroxy-3,1-phenylene derivatives under anhydrous conditions using trifluoromethanesulfonic acid as a catalyst to form the bis-phenylene fluorinated core .

Amidation : Introduce 4-aminobenzamide groups via nucleophilic acyl substitution. Use N-hydroxysuccinimide (NHS) esters or carbodiimide crosslinkers (e.g., EDC) in dimethylacetamide (DMAc) at 60°C for 24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Critical Note : Fluorinated intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis. Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (δ 5.0–6.0 ppm, broad), and amide NH (δ 8.5–9.5 ppm). Compare integration ratios to theoretical values .
  • ¹⁹F NMR : Confirm perfluoropropane signals (δ -70 to -80 ppm for CF₃ groups) .
  • LC-MS (ESI) : Validate molecular weight (calc. ~700–800 g/mol) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) .
  • FT-IR : Verify amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) .

Q. What are the recommended storage conditions to maintain its stability?

  • Methodological Answer :
  • Temperature : Store at -20°C in sealed, light-resistant vials to prevent photodegradation of fluorinated and phenolic groups .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of amide bonds.
  • Solubility Considerations : If stored in solution (e.g., DMSO), aliquot to minimize freeze-thaw cycles. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Contradiction Analysis : If ¹H NMR integration ratios deviate, assess for rotational isomerism (amide bonds) or paramagnetic impurities. Repeat under higher field strength (500+ MHz) .
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For ¹⁹F NMR inconsistencies, check for solvent interactions (e.g., DMSO-d₆ may shift CF₃ signals) .
  • Theoretical Alignment : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What strategies mitigate side reactions when introducing perfluorinated groups?

  • Methodological Answer :
  • Fluorophile Catalysts : Use tris(pentafluorophenyl)borane to stabilize fluorinated intermediates and reduce unwanted polymerization .
  • Temperature Control : Maintain reactions below 70°C to prevent CF₃ group degradation.
  • Quenching Protocols : Add cold aqueous NaHCO₃ to terminate reactions, followed by extraction with fluorophilic solvents (e.g., perfluorohexane) .

Q. How to design biological activity assays for this compound, given its structural features?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, cytochrome P450) due to the compound’s fluorinated aromatic core .
  • Assay Conditions :

Solubility : Pre-dissolve in DMSO (≤1% v/v final concentration) to avoid aggregation.

Fluorescence Interference : Test for autofluorescence (ex/em ~280/350 nm) and use quenching agents if needed .

  • Dose-Response : Use logarithmic dilution series (1 nM–100 µM) to assess IC₅₀ values. Validate with orthogonal assays (SPR for binding affinity) .

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